1-(2-Methoxyethyl)azocane

Catalog No.
S7810596
CAS No.
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyethyl)azocane

Product Name

1-(2-Methoxyethyl)azocane

IUPAC Name

1-(2-methoxyethyl)azocane

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-12-10-9-11-7-5-3-2-4-6-8-11/h2-10H2,1H3

InChI Key

FWZIYGDBQOOMKS-UHFFFAOYSA-N

SMILES

COCCN1CCCCCCC1

Canonical SMILES

COCCN1CCCCCCC1

1-(2-Methoxyethyl)azocane is a heterocyclic organic compound characterized by its eight-membered ring structure, which includes seven carbon atoms and one nitrogen atom. The compound is derived from azocane, which has the molecular formula C7H15NC_7H_{15}N. The addition of a 2-methoxyethyl group introduces unique properties to the azocane structure, potentially influencing its chemical behavior and biological activity.

Typical of azocane derivatives. For instance, it may undergo nucleophilic substitutions and rearrangements. The synthesis of azocanes from piperidines involves [3,3]-sigmatropic rearrangements, where azetidinium intermediates are formed and subsequently transformed into azocanes through selective reactions with nucleophiles .

Additionally, 1-(2-Methoxyethyl)azocane could be involved in oxidative dehydrogenative coupling reactions when combined with other reagents, leading to the formation of structurally diverse compounds .

The synthesis of 1-(2-Methoxyethyl)azocane can be achieved through several methods:

  • Ring Expansion: Starting from piperidine or related compounds, ring expansion techniques can be employed using various nucleophiles to form azocanes .
  • Alkylation Reactions: Alkylation methods using agents like 1-methanesulfonyloxy-2-methoxyethane can facilitate the introduction of the 2-methoxyethyl group into the azocane structure .
  • Oxidative Coupling: Utilizing bis(2-methoxyethyl)ether in combination with molecular oxygen can promote oxidative transformations that may lead to the formation of azocane derivatives .

1-(2-Methoxyethyl)azocane and its derivatives have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structural features imparted by the 2-methoxyethyl group may enhance the solubility and bioavailability of drugs derived from azocanes. Furthermore, these compounds could serve as intermediates in the synthesis of more complex organic molecules used in pharmaceuticals.

Several compounds share structural similarities with 1-(2-Methoxyethyl)azocane. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
AzocaneSaturated heterocycleBasic structure without substituents
N-(2-Methoxyethyl)-piperidineSaturated heterocycleContains a piperidine ring with a methoxyethyl group
1-(2-Methoxyethyl)-N-methyl-6-oxo-N-[2-oxo-2-[4-(trifluoromethoxy)anilino]Modified azocaneIncorporates trifluoromethoxy group enhancing reactivity
AzetidineSaturated heterocycleSmaller ring size; precursor to azocanes

The addition of the 2-methoxyethyl group in 1-(2-Methoxyethyl)azocane distinguishes it from other similar compounds by potentially enhancing its solubility and modifying its pharmacokinetic properties.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

171.162314293 g/mol

Monoisotopic Mass

171.162314293 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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